REACTION_CXSMILES
|
[C:1]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2)#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>CCO.[Pd].[C]>[CH2:1]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3|
|
Name
|
product
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(#CCCCCCC)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
Pd carbon
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 40 min under H2 (balloon)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through the Celite pad
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (SiO2; hexane/EtOAc; 9:1)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |